molecular formula C23H23N3O3 B1261649 (15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1261649
M. Wt: 389.4 g/mol
InChI Key: GZMDFKPAEJIEIJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-2721 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data

The compound's stereochemistry and complete NMR spectroscopic data assignments are crucial for understanding its structure and potential applications. Studies like those on cyclopeptide alkaloids from Zizyphus Oxyphylla provide insights into similar structural determinations and spectroscopic analysis (Nisar et al., 2010).

Thermal Reactivity

Understanding the thermal reactivity of related compounds is essential for applications that involve heat or varying temperatures. Research on the thermal reactivity of tricyclic 4,5-diacyltriazolines, for instance, sheds light on how similar compounds react under different temperatures and solvents (Benati et al., 1991).

Methyl Rearrangement Studies

Investigations into the methyl rearrangement of methoxy-triazines, both in solid and liquid states, are relevant for understanding the stability and behavior of similar compounds under various conditions (Handelsman-Benory et al., 2000).

Biological Activities and Synthesis

Research into the synthesis and biological activities of related compounds, like fluorinated retinoic acids and their analogues, can provide a framework for exploring the biological applications of the given compound (Lovey & Pawson, 1981).

Chiral Resolution and Simulation Studies

Understanding how different stereomers of a compound exhibit various pharmaceutical activities is critical. Studies on chiral resolution and simulation of newly synthesized antibacterial agents with two chiral centers offer insights into this aspect (Ali et al., 2020).

NMR Spectra Assignment

The complete assignment of NMR spectra, as seen in the study of tetraisoprenylated benzophenones, provides essential information for characterizing the compound's structure (Dos Santos et al., 2001).

properties

Product Name

(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O3/c1-23(2)20-17(16-9-4-5-10-18(16)24-20)12-19-21(27)25(22(28)26(19)23)13-14-7-6-8-15(11-14)29-3/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1

InChI Key

GZMDFKPAEJIEIJ-IBGZPJMESA-N

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC(=CC=C4)OC)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC(=CC=C4)OC)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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